17α-Hydroxyprogesterone (17-OHP) is a C-21 endogenous steroid hormone and a critical chemical intermediate in the pharmaceutical industry. Unlike its parent compound progesterone, 17-OHP features a hydroxyl group at the C17-alpha position, making it a mandatory precursor for the downstream synthesis of glucocorticoids, androgens, and synthetic progestins. Commercially, it appears as a white to off-white crystalline solid with a molecular weight of 330.46 g/mol and is soluble in organic solvents such as chloroform and methanol [1]. For industrial and laboratory buyers, 17-OHP is primarily procured either as a high-purity analytical standard for clinical LC-MS/MS diagnostics or as a bulk synthetic intermediate, rather than as a final active pharmaceutical ingredient (API), due to its rapid metabolic clearance in its unesterified form[1].
Generic substitution of 17-Hydroxyprogesterone with closely related steroids leads to immediate process or formulation failure. Substituting with the parent compound, progesterone, stalls corticosteroid synthesis because introducing the C17-alpha hydroxyl group chemically is a complex, low-yield process [2]. Conversely, substituting unesterified 17-OHP with its common esterified prodrug, 17-hydroxyprogesterone caproate (17-OHPC), is a critical error in formulation procurement; 17-OHPC is highly lipophilic with a terminal half-life of 10 to 16 days designed for depot injections, whereas unesterified 17-OHP clears rapidly [3]. Furthermore, the massive thermal discrepancy—17-OHP melts at 219 to 223 °C compared to approximately 121 °C for progesterone and 17-OHPC—means that swapping these materials will fundamentally alter solid-state processing, crystallization, and high-temperature reaction parameters [1].
Thermal characterization reveals a stark contrast between 17-OHP and its structural relatives, directly impacting its handling and processability in synthetic workflows. Crystalline 17-OHP exhibits a melting point of 219–223 °C [1]. In contrast, both the parent compound progesterone and the esterified derivative 17-hydroxyprogesterone caproate (17-OHPC) melt at significantly lower temperatures, typically between 119 °C and 131 °C [2]. This nearly 100 °C difference in melting temperature indicates a much higher crystal lattice energy for 17-OHP, allowing it to withstand higher temperature reaction conditions without premature melting or thermal degradation.
| Evidence Dimension | Melting point / Thermal stability |
| Target Compound Data | 219–223 °C |
| Comparator Or Baseline | Progesterone (121–131 °C) and 17-OHPC (119–121 °C) |
| Quantified Difference | ~100 °C higher melting point for 17-OHP |
| Conditions | Standard atmospheric pressure, crystalline solid state |
The significantly higher thermal stability of 17-OHP dictates different crystallization protocols and allows for higher-temperature synthetic steps compared to its parent or esterified forms.
17-OHP is distinctly suited as a precursor for corticosteroid synthesis due to the pre-existing C17-alpha hydroxyl group. In biological and biomimetic pathways, 17-OHP serves as the direct substrate for 21-hydroxylase, rapidly yielding 11-deoxycortisol . Procuring progesterone as a cheaper baseline alternative fails in this context, as progesterone lacks this hydroxyl group and must first undergo C17-hydroxylation—a step that is notoriously difficult to achieve with high regioselectivity in synthetic chemistry.
| Evidence Dimension | Structural readiness for 21-hydroxylation |
| Target Compound Data | Direct precursor requiring only 21-hydroxylation to form 11-deoxycortisol |
| Comparator Or Baseline | Progesterone (requires complex prior C17-hydroxylation) |
| Quantified Difference | Eliminates one major, low-yield regioselective hydroxylation step |
| Conditions | Corticosteroid synthetic pathways |
Procuring 17-OHP instead of progesterone is essential for the efficient, high-yield downstream synthesis of glucocorticoids like hydrocortisone.
A critical procurement distinction exists between unesterified 17-OHP and its caproate ester (17-OHPC) regarding in vivo performance. Pharmacokinetic studies demonstrate that unesterified 17-OHP has a very short half-life and low oral bioavailability, making it unsuitable as a sustained-release therapeutic [1]. In contrast, 17-OHPC exhibits a prolonged terminal half-life of 10 to 16 days in human subjects, allowing for weekly depot injections [2]. Consequently, unesterified 17-OHP cannot be utilized as a drop-in active pharmaceutical ingredient (API) for long-acting progestin formulations.
| Evidence Dimension | Terminal half-life |
| Target Compound Data | Rapid clearance, short half-life (hours) |
| Comparator Or Baseline | 17-OHPC (10–16 days half-life) |
| Quantified Difference | >10-fold longer half-life for the esterified comparator |
| Conditions | In vivo mammalian and clinical pharmacokinetic models |
Buyers must strictly differentiate between 17-OHP (used as an intermediate) and 17-OHPC (used as a depot API) to avoid catastrophic formulation failures.
High-purity 17-OHP is heavily procured as an analytical standard for clinical diagnostics, specifically for Congenital Adrenal Hyperplasia (CAH). In LC-MS/MS workflows, 17-OHP can be quantified with a limit of quantification (LOQ) of 1 nmol/L (or ~0.52 ng/mL) from dried blood spots, without cross-reactivity from structurally similar steroids like 17-hydroxypregnenolone[1]. When compared to traditional immunoassays, which suffer from high false-positive rates due to generic steroid cross-reactivity, the use of targeted 17-OHP LC-MS/MS calibration reduced false-positive screening tests from 172 to 40 in a standardized newborn cohort [2].
| Evidence Dimension | Diagnostic specificity and Limit of Quantification (LOQ) |
| Target Compound Data | LOQ of 1 nmol/L via LC-MS/MS with zero cross-reactivity |
| Comparator Or Baseline | Immunoassays (high cross-reactivity) |
| Quantified Difference | >75% reduction in false-positive rates using specific 17-OHP LC-MS/MS vs immunoassays |
| Conditions | Dried blood spot (DBS) clinical analysis |
Laboratories must procure high-purity 17-OHP standards to ensure accurate LC-MS/MS calibration, as generic steroid mixtures or immunoassay kits fail to provide the necessary specificity.
Due to its pre-existing C17-alpha hydroxyl group, 17-OHP is the primary starting material for the commercial synthesis of hydrocortisone and other corticosteroids, bypassing the difficult regioselective C17-hydroxylation of progesterone.
17-OHP is the direct chemical precursor for manufacturing long-acting depot progestins, such as 17-hydroxyprogesterone caproate (17-OHPC) and medroxyprogesterone acetate (MPA), via straightforward esterification and structural modification [1].
High-purity 17-OHP is strictly required as a primary calibration standard in neonatal screening for Congenital Adrenal Hyperplasia (CAH), providing the necessary analytical specificity to overcome the false-positive rates inherent in traditional immunoassays [2].
With a melting point near 220 °C, 17-OHP serves as a high-stability model compound in solid-state chemistry and crystallography studies, contrasting sharply with lower-melting steroids like progesterone during thermal stress testing[3].
Health Hazard